Technical Guide: 2-Isopropyloxazole-5-carboxylic acid (CAS 1268091-33-3)
Technical Guide: 2-Isopropyloxazole-5-carboxylic acid (CAS 1268091-33-3)
[1]
Executive Summary: The Lipophilic Anchor
2-Isopropyloxazole-5-carboxylic acid represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2] Unlike its 2-methyl or 2-phenyl analogs, the 2-isopropyl variant offers a distinct balance of steric bulk and lipophilicity (
This guide details the synthesis, physicochemical profile, and application of CAS 1268091-33-3, moving beyond standard catalog data to provide actionable experimental causality.[2]
Part 1: Structural & Physicochemical Profile[1][2]
The compound consists of a 1,3-oxazole core substituted at the C2 position with an isopropyl group and at the C5 position with a carboxylic acid.[2] The C5-acid placement is electronically significant; the electron-withdrawing nature of the oxazole ring lowers the
Key Data Table[1][2][3][4]
| Property | Value / Descriptor | Context |
| CAS Number | 1268091-33-3 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 155.15 g/mol | Fragment-based Drug Discovery (FBDD) compliant (<300 Da) |
| Predicted pKa | ~3.2 - 3.8 | More acidic than benzoic acid; requires careful base selection during coupling.[1][2] |
| cLogP | ~1.45 | Moderate lipophilicity; improves membrane permeability vs. methyl analogs.[1][2] |
| H-Bond Donors/Acceptors | 1 / 4 | Compliant with Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~63 Ų | Good predictor for oral bioavailability.[1][2] |
Part 2: Synthetic Pathways & Protocols[2][4][5]
Retrosynthetic Logic
The most robust route to 2-substituted oxazole-5-carboxylates is the Hantzsch-type cyclocondensation or the interaction of primary amides with
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Precursor A: Isobutyramide (Provides the C2-isopropyl identity).[1][2]
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Precursor B: Ethyl bromopyruvate (Provides the C5-carboxylate and oxazole backbone carbons).[1][2]
Experimental Protocol: The "Condense-and-Saponify" Workflow
Step 1: Cyclization to Ethyl 2-isopropyloxazole-5-carboxylate
Principle: The amide nitrogen attacks the ketone of the pyruvate, followed by cyclization onto the alkyl halide carbon.[1]
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Reagents: Isobutyramide (1.0 eq), Ethyl bromopyruvate (1.1 eq).
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Solvent: Ethanol (anhydrous) or Toluene (if water removal is required).[1][2]
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Procedure:
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Dissolve isobutyramide (e.g., 10 mmol) in Ethanol (20 mL).[1][2]
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Add ethyl bromopyruvate dropwise at room temperature.[2]
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Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The product spot will be less polar than the amide.[2]
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Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated
(to remove HBr byproduct) and brine.[2] Dry over .[1][2]
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Step 2: Saponification to the Free Acid
Principle: Mild hydrolysis is required to avoid decarboxylation, which can occur in electron-deficient heteroaromatic acids under harsh acidic conditions or extreme heat.[1][2]
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Reagents: Lithium Hydroxide (LiOH, 2.5 eq).
-
Procedure:
-
Dissolve the ester from Step 1 in THF/Water.[2]
-
Add LiOH and stir at ambient temperature for 4 hours. Avoid reflux to prevent decarboxylation.[1]
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Workup (Critical): Acidify carefully with 1M HCl to pH ~3–4 while cooling in an ice bath. The product often precipitates.[2] If not, extract with EtOAc (3x).[2]
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Purification: Recrystallization from EtOAc/Hexane or Ethanol.[1][2]
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Visualization: Synthetic Workflow
Caption: Modular synthesis of CAS 1268091-33-3 via Hantzsch-type cyclization of amide precursors.
Part 3: Reactivity & Medicinal Chemistry Applications[2][6][7][8]
Amide Coupling (The Primary Utility)
The C5-carboxylic acid is the primary handle for library synthesis.[2]
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Challenge: The electron-poor oxazole ring reduces the nucleophilicity of the acid oxygen, sometimes making activation slower.
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Solution: Use high-efficiency coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1][2] T3P is preferred for scale-up as it offers easy workup (water-soluble byproducts).[2]
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Protocol Tip: Pre-activate the acid with the base (DIPEA) and coupling reagent for 15 minutes before adding the amine to prevent oligomerization.[2]
Decarboxylation Risk
Oxazole-5-carboxylic acids are prone to thermal decarboxylation, yielding the 2-substituted oxazole (proton at C5).[1][2]
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Trigger: Temperatures >150°C, particularly in the presence of copper catalysts or strong acids.[1][2]
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Mitigation: Keep reaction temperatures below 100°C. If performing transition-metal catalyzed cross-couplings (e.g., Suzuki), use mild bases (Cs2CO3) rather than strong alkoxides.[1][2]
Bioisosterism & SAR
In drug design, this fragment serves as a bioisostere for:
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Thiazole-5-carboxylic acids: Oxazoles are less lipophilic and more metabolically stable to oxidation than thiazoles.[1][2]
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Benzoic acids: The oxazole alters the vector of the substituents, changing the bite angle in the binding pocket.[2]
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The Isopropyl Effect: The isopropyl group at C2 provides a "steric wedge."[1][2] In kinase inhibitors (e.g., p38 MAPK), this group often sits in the ATP-binding hydrophobic pocket, improving selectivity over kinases that cannot accommodate the bulk.[2]
Visualization: Reactivity & Logic[1][2]
Caption: Functionalization pathways and stability risks for the oxazole-5-carboxylic acid scaffold.
Part 4: Handling & Quality Control[1][2]
Storage
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Condition: Store at 2–8°C under inert atmosphere (Nitrogen/Argon).
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Hygroscopicity: The acid can be slightly hygroscopic.[1][2] Desiccate before precise weighing.
Analytical Validation (Self-Validating System)
To confirm the identity of CAS 1268091-33-3, look for these specific NMR signatures. If these are absent, the cyclization failed or decarboxylation occurred.[2]
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1H NMR (DMSO-d6):
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LC-MS:
References
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Synthesis of Oxazole-5-carboxylates
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Medicinal Chemistry of Oxazoles (p38 MAPK)
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General Oxazole Stability & Decarboxylation
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Reagent Specification (Ethyl Bromopyruvate)
